Triethylbenzene

Description

Contextualization of Triethylbenzene (B13742051) Isomers within Aromatic Hydrocarbon Chemistry

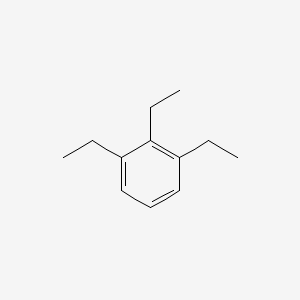

This compound isomers, with the chemical formula C₁₂H₁₈, are alkylbenzenes characterized by a benzene (B151609) ring substituted with three ethyl groups. ontosight.aiontosight.ainih.gov As aromatic hydrocarbons, they exhibit the classic properties of this class of compounds, including a planar ring structure and delocalized pi-electron systems, which confer significant stability. libretexts.org The position of the three ethyl groups on the benzene ring gives rise to three distinct isomers: 1,2,3-triethylbenzene, 1,2,4-triethylbenzene, and 1,3,5-triethylbenzene (B86046). haz-map.com The arrangement of these alkyl groups influences the molecule's symmetry, physical properties, and reactivity, making them interesting subjects for comparative studies within the broader context of substituted aromatic compounds. publisso.de Their chemistry is largely dictated by the interplay between the aromatic ring and the activating, electron-donating ethyl substituents.

Historical Development of Key Research Areas Pertaining to this compound

The study of alkylated benzenes has been a cornerstone of organic chemistry since the 19th century. While early research focused on simpler homologues like toluene (B28343) and the xylenes (B1142099), the investigation into more complex structures such as this compound gained momentum with the development of synthetic methods like the Friedel-Crafts alkylation. wikipedia.org This reaction, discovered in 1877, provided a viable pathway for the synthesis of this compound isomers by reacting benzene with an ethylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. ontosight.aiwikipedia.org Foundational research also involved the isolation and characterization of these compounds from natural sources like coal tar and petroleum. wikipedia.org Over the decades, research has evolved from basic synthesis and characterization to more sophisticated applications, including their use in studying reaction mechanisms and catalysis.

Contemporary Significance of this compound as a Model Compound in Fundamental and Applied Chemical Research

In modern chemical research, this compound isomers are valuable as model compounds. Their well-defined structures and predictable reactivity make them ideal for studying fundamental chemical processes. For instance, the transalkylation of 1,3,5-triethylbenzene with ethylbenzene (B125841) over zeolite catalysts is a widely studied reaction to understand catalytic processes and optimize the production of other valuable chemicals like diethylbenzene. The symmetrical nature of 1,3,5-triethylbenzene, in particular, makes it a useful building block in supramolecular chemistry, where it can act as a rigid scaffold for organizing molecular-recognition elements. chemicalbook.com Furthermore, the study of all three isomers provides a comprehensive understanding of the behavior of complex hydrocarbon mixtures found in fuels and industrial solvents.

Overview of Isomeric Forms and their Distinct Research Implications (1,2,3-, 1,2,4-, 1,3,5-Triethylbenzene)

The three isomers of this compound each possess unique structural characteristics that lead to different research applications.

1,2,3-Triethylbenzene: This isomer, with its adjacent ethyl groups, is often studied in the context of the properties and reactions of substituted aromatic hydrocarbons. ontosight.ai Its structure makes it a subject of interest in quantitative structure-property relationship (QSPR) modeling. researchgate.net

1,2,4-Triethylbenzene: This asymmetrically substituted isomer is a component of fossil fuels and is used in the synthesis of ethyl derivatives of indan (B1671822) and tetralin. cymitquimica.com It also serves as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals. ontosight.ai Due to the arrangement of its ethyl groups, it has been investigated for its specific metabolic pathways and neurotoxic effects, which differ from its isomers. publisso.de

1,3,5-Triethylbenzene: Also known as symmetrical this compound, this isomer is particularly important in the synthesis of di- and trinucleating ligands. wikipedia.org Its high symmetry makes it a valuable template in supramolecular chemistry for creating tripodal receptors, for example, in the recognition of carbohydrates. chemicalbook.com Derivatives of 1,3,5-triethylbenzene, such as 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (B60834), are used to create complex tripodal molecules. rsc.org

The distinct properties of each isomer are summarized in the table below.

| Property | 1,2,3-Triethylbenzene | 1,2,4-Triethylbenzene | 1,3,5-Triethylbenzene |

| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ | C₁₂H₁₈ |

| Molar Mass (g·mol⁻¹) | 162.27 | 162.27 | 162.27 |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |

| Boiling Point (°C) | - | 217-218 ontosight.ai | 215 wikipedia.org |

| Melting Point (°C) | - | -23.6 ontosight.ai | -66.5 wikipedia.org |

| Density (g·cm⁻³) | - | - | 0.862 wikipedia.org |

| Solubility in water | Insoluble ontosight.ai | Insoluble ontosight.ai | Practically insoluble wikipedia.org |

| Solubility in organic solvents | Soluble ontosight.ai | Soluble ontosight.ai | Soluble wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

25340-18-5 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

1,2,3-triethylbenzene |

InChI |

InChI=1S/C12H18/c1-4-10-8-7-9-11(5-2)12(10)6-3/h7-9H,4-6H2,1-3H3 |

InChI Key |

VIDOPANCAUPXNH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)CC |

boiling_point |

421 °F at 760 mmHg (USCG, 1999) |

density |

0.861 at 68 °F (USCG, 1999) - Less dense than water; will float Vapor density (Air= 1): 5.6 /1,3,5-Triethylbenzene/ |

flash_point |

181 °F (USCG, 1999) |

physical_description |

Triethylbenzene is a colorless liquid with a weak chemical odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999) |

solubility |

INSOL IN WATER; SOL IN ALC, ETHER |

vapor_pressure |

1.55 mmHg (USCG, 1999) 61.0-69.9 mmHg @ 20 °C |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Triethylbenzene Isomers

Catalytic Alkylation Approaches for Triethylbenzene (B13742051) Synthesis

The synthesis of this compound is predominantly achieved through the alkylation of benzene (B151609) with ethylene (B1197577). This process, while often aimed at producing ethylbenzene (B125841), invariably generates polyethylated byproducts, including various isomers of this compound. google.comijcea.org The control and optimization of this process are critical for maximizing the yield of desired products.

Friedel-Crafts Alkylation: Mechanistic Insights and Catalytic Systems

The Friedel-Crafts alkylation is a fundamental organic reaction utilized for attaching alkyl groups to aromatic rings. mt.com In the context of this compound synthesis, it involves the reaction of benzene with an excess of an ethylating agent, typically ethylene, in the presence of a catalyst. google.comgoogle.com The reaction proceeds via electrophilic aromatic substitution, where an ethyl group replaces a hydrogen atom on the benzene ring. mt.com Successive alkylation steps lead to the formation of ethylbenzene, followed by diethylbenzene, and subsequently this compound. ijcea.orggoogle.com

The catalysts in Friedel-Crafts alkylation are typically strong Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com These catalysts function by activating the ethylating agent. For instance, when using an alkyl halide, the Lewis acid helps in the formation of a carbocation, which then acts as the electrophile. mt.com In the case of alkylation with ethylene, the Lewis acid polarizes the double bond, facilitating the attack by the benzene ring.

Brønsted acids can also catalyze the alkylation reaction. In zeolite catalysts, which are widely used in industrial applications, the acidic sites can be of both Brønsted and Lewis types. mdpi.com Brønsted acid sites, which are proton-donating sites, can protonate ethylene to form an ethyl cation, which then alkylates the benzene ring. mdpi.com The interplay between Lewis and Brønsted acidity within a catalyst can significantly influence its activity and selectivity. researchgate.netresearchgate.net The design of catalysts with a specific balance of Brønsted and Lewis acid sites is an active area of research to optimize the production of specific alkylaromatics. rsc.org

The yield of this compound and the selectivity towards specific isomers are highly dependent on several reaction parameters. Key factors include temperature, pressure, and the molar ratio of benzene to ethylene. ijcea.orgd-nb.info

Temperature: Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions like cracking and isomerization. researchgate.net For instance, in the alkylation of benzene with ethylene, the reaction is exothermic, and controlling the temperature is crucial to prevent runaway reactions and manage product distribution. ijcea.org

Pressure: The reaction pressure is another critical parameter, especially when using a gaseous reactant like ethylene. Higher pressures increase the concentration of ethylene in the liquid phase, which can favor the formation of polyalkylated products like this compound. ijcea.org

Benzene to Ethylene Molar Ratio: A high benzene-to-ethylene molar ratio is typically employed to favor the production of monoalkylated product (ethylbenzene) and suppress the formation of polyalkylated benzenes. google.comd-nb.info Conversely, a lower benzene-to-ethylene ratio would increase the likelihood of multiple alkylations, leading to higher yields of diethylbenzene and this compound. d-nb.info

The following table summarizes the typical conditions for the liquid-phase alkylation of benzene with ethylene, which can be adjusted to influence the yield of this compound.

| Parameter | Typical Value/Range | Influence on this compound Yield |

| Temperature | 80 - 130 °C | Higher temperatures can increase polyalkylation but also side reactions. google.com |

| Pressure | Atmospheric to 0.15 MPa | Higher pressure increases ethylene concentration, favoring polyalkylation. google.com |

| Benzene/Ethylene Molar Ratio | ~3 (for ethylbenzene) | A lower ratio increases the yield of polyethylated products like this compound. google.com |

This table presents generalized conditions for Friedel-Crafts alkylation aimed at ethylbenzene production; modification of these parameters is necessary to target this compound.

Zeolite-Based Catalysis for this compound Production

In modern chemical production, traditional Lewis acid catalysts are often replaced by solid acid catalysts like zeolites. ijcea.org Zeolites are crystalline aluminosilicates with a well-defined microporous structure, offering advantages such as shape selectivity, high thermal stability, and reduced corrosion and environmental issues. itb.ac.idespublisher.com In the context of benzene alkylation, zeolites catalyze the reaction within their porous network. google.com this compound is often formed as a byproduct in ethylbenzene production units that utilize zeolite catalysts. google.com It can also be a feedstock in transalkylation reactions with benzene to produce more ethylbenzene, a reaction also catalyzed by zeolites. nih.govacs.org

Medium-pore zeolites, such as ZSM-5, possess a unique channel structure with pore diameters around 5.2–5.9 Å. umass.eduscielo.br This specific pore size imparts shape-selective properties, influencing which molecules can enter the pores and which transition states can form within them. scielo.br ZSM-5 has been extensively studied for various hydrocarbon transformations, including the transalkylation of 1,3,5-triethylbenzene (B86046) with ethylbenzene to produce diethylbenzene. researchgate.net

In the synthesis of this compound, the shape selectivity of ZSM-5 can influence the isomer distribution. The constrained environment within the zeolite pores can favor the formation of less bulky isomers. Research has shown that ZSM-5 is an effective catalyst for alkylation and related reactions, although its smaller pore size might limit the formation and diffusion of bulkier molecules like this compound compared to large-pore zeolites. researchgate.netespublisher.com

A study on the transalkylation of 1,3,5-triethylbenzene over ZSM-5 demonstrated the effect of reaction temperature on conversion and selectivity.

| Reaction Temperature (°C) | 1,3,5-TEB Conversion (%) | DEB Selectivity (%) |

| 350 | ~40 | ~17 |

| 500 | ~50 | ~36 (in presence of EB) |

Data adapted from a study on the transalkylation of 1,3,5-triethylbenzene (TEB) to produce diethylbenzene (DEB) over ZSM-5, indicating the reactivity of TEB over this zeolite type. researchgate.net

Large-pore zeolites, such as Y-type (FAU) and Beta (BEA), have larger pore openings (typically > 7 Å) and are well-suited for reactions involving bulkier molecules. nih.govespublisher.comresearchgate.net These zeolites are commonly employed in industrial processes for the alkylation of aromatics. espublisher.comnih.gov The larger internal spaces can more readily accommodate the formation of polyalkylated species like this compound. umass.edu

Influence of Zeolite Structure and Acidity on Isomer Distribution

The structure and acidity of zeolite catalysts play a pivotal role in the alkylation of benzene with ethylene or ethanol (B145695) to produce this compound, significantly influencing the distribution of the 1,2,4-, 1,3,5-, and 1,2,3-triethylbenzene isomers.

Zeolite Structure: The pore dimensions and channel architecture of zeolites exert a shape-selective control over the formation of different TEB isomers. Large-pore zeolites like Y, Beta, and Mordenite are often preferred over medium-pore zeolites such as ZSM-5 for the synthesis of bulky molecules like this compound. aidic.it This is because the larger pores reduce diffusion limitations for the reactants and products, thereby improving reaction rates. aidic.it For instance, in the ethylation of benzene with ethanol, SSZ-33, with its 12-12-10-ring channels, demonstrates high benzene conversion due to enhanced mass transport through its large pores. researchgate.net The channel structure also affects selectivity; zeolites with specific channel intersections can favor the formation of certain isomers. For example, in the alkylation of benzene with methanol, H-ZSM-5 synthesized with tetrapropylammonium (B79313) hydroxide (B78521) (TPAOH) as a template shows higher activity because the framework aluminum, and thus the acid sites, are preferentially located at the channel intersections, providing sufficient space for the transition state complexes to form. mdpi.com

Zeolite Acidity: The acidity of the zeolite, encompassing both Brønsted and Lewis acid sites, is a critical factor. The concentration, strength, and ratio of these acid sites dictate the catalytic activity and selectivity. Generally, a higher concentration of acid sites leads to better catalyst performance. aidic.it However, excessively strong acid sites can promote undesirable side reactions like cracking and coking, leading to catalyst deactivation. aidic.it

The ratio of Brønsted to Lewis acid sites (B/L ratio) also influences the product distribution. For example, in the transalkylation of toluene (B28343) with 1,2,4-trimethylbenzene (B165218) over dealuminated Beta zeolites, a decrease in total acidity but an increase in the B/L ratio was observed. aidic.it This modification appeared to limit secondary reactions, reducing coking and improving the catalyst's lifespan. aidic.it Similarly, studies on Pt/hierarchical SSZ-32 catalysts have shown that increasing the ratio of weak to strong Brønsted acid sites can enhance the selectivity of isomerization reactions over cracking. mdpi.com

The interplay between zeolite structure and acidity is complex. For instance, dealumination of Y zeolites not only reduces the number of acid sites but can also create a more open structure, which can compensate for the loss of some acid sites by improving diffusion, leading to enhanced activity and stability. tsijournals.com

Interactive Table: Effect of Zeolite Properties on Product Selectivity

| Zeolite Type | Key Structural Feature | Key Acidity Feature | Impact on Selectivity |

| Large-pore (e.g., Y, Beta) | 12-membered ring pores | High acid site concentration | Reduced diffusion limitations, favoring bulky product formation. aidic.it |

| SSZ-33 | 12-12-10-ring channels | High acidity | High benzene conversion due to enhanced mass transport. researchgate.net |

| ZSM-5 (TPAOH template) | Al at channel intersections | More accessible acid sites | Higher activity in benzene alkylation. mdpi.com |

| Dealuminated Beta | Increased pore volume | Increased B/L ratio | Reduced coking and improved catalyst lifetime. aidic.it |

| Hierarchical SSZ-32 | Mesopores | Increased weak/strong Brønsted acid ratio | Enhanced isomerization selectivity over cracking. mdpi.com |

Non-Zeolitic Heterogeneous Catalysts for this compound

While zeolites are dominant in industrial alkylation processes, research into non-zeolitic heterogeneous catalysts continues, driven by the quest for more cost-effective, stable, and selective catalytic systems. These catalysts are typically solid acids and offer an alternative to traditional homogeneous catalysts, aligning with the principles of green chemistry. researchgate.net

Examples of non-zeolitic solid acid catalysts that have been explored for alkylation reactions, which are mechanistically similar to this compound synthesis, include:

Sulfated Zirconia: Known for its superacidic properties, it can be an effective catalyst for various acid-catalyzed reactions.

Heteropolyacids: These compounds, such as tungstophosphoric acid, possess strong Brønsted acidity and can be supported on various materials to create stable heterogeneous catalysts.

Ion-exchange Resins: Acidic resins like Nafion can catalyze alkylation reactions under milder conditions.

Metal Oxides: Modified metal oxides, such as alumina (B75360) or silica-alumina, can exhibit sufficient acidity for alkylation, although they are generally less active than zeolites.

The development of mesoporous materials, which are not necessarily zeolitic, also presents opportunities for synthesizing bulky molecules like this compound. These materials offer large surface areas and pore volumes, which can enhance catalytic activity by improving accessibility to active sites. mdpi.com

Homogeneous Catalysis in this compound Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, represents the traditional approach to Friedel-Crafts alkylation. matec-conferences.orgsavemyexams.com For the synthesis of this compound, this typically involves a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an alkylating agent like ethyl bromide in a suitable solvent. wikipedia.org

A classic example is the preparation of 1,3,5-triethylbenzene through the Friedel-Crafts alkylation of benzene with ethyl bromide in the presence of aluminum chloride. wikipedia.org

However, homogeneous catalysis suffers from several drawbacks, including:

Catalyst Separation: The catalyst is difficult to separate from the reaction mixture, leading to potential product contamination and loss of the catalyst.

Corrosion: Many homogeneous catalysts, like AlCl₃, are corrosive, requiring specialized and expensive equipment.

Waste Generation: The work-up procedure to remove the catalyst often generates significant amounts of acidic waste.

Despite these challenges, homogeneous catalysts can offer high activity and selectivity under specific conditions. osti.govrsc.org Research in this area is focused on developing more robust and recyclable homogeneous catalysts, such as metal complexes that can operate under milder conditions. osti.govrsc.org For instance, zirconium and hafnium polyhedral oligosilsesquioxane (POSS) complexes have been investigated as durable and robust homogeneous catalysts for related reactions. osti.govrsc.org

Selective Synthesis Strategies for Individual this compound Isomers

The selective synthesis of a specific this compound isomer is a significant challenge due to the multiple possible positions for ethyl group substitution on the benzene ring. Strategies to control this selectivity often involve exploiting regioselective pathways, understanding the balance between kinetic and thermodynamic control, and manipulating steric and electronic effects.

Regioselective Pathways to 1,3,5-Triethylbenzene

1,3,5-Triethylbenzene, also known as symmetric this compound, is a particularly interesting isomer. Several regioselective pathways have been explored for its synthesis:

Friedel-Crafts Alkylation: While traditional Friedel-Crafts alkylation of benzene with an ethylating agent tends to produce a mixture of isomers, under certain conditions, the formation of the thermodynamically most stable 1,3,5-isomer can be favored. wikipedia.org

Cyclotrimerization of Alkynes: A highly regioselective method for synthesizing 1,3,5-substituted benzenes is the cyclotrimerization of terminal alkynes. arkat-usa.org For the synthesis of 1,3,5-triethylbenzene, the cyclotrimerization of 1-butyne (B89482) can be employed. This reaction can be catalyzed by various systems, including p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), which offers a green and solvent-free approach. arkat-usa.org While metal catalysts like indium(III) have also been used, they can be expensive and may require harsh conditions. arkat-usa.org

Kinetic vs. Thermodynamic Control in Isomer Formation

The distribution of this compound isomers can be governed by whether the reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: At lower temperatures and shorter reaction times, the product distribution is determined by the relative rates of formation of the different isomers. wikipedia.orgillinois.edu The isomer with the lowest activation energy for its formation will be the major product, known as the kinetic product. wikipedia.org

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, and an equilibrium is established between the isomers. libretexts.orglibretexts.org The most thermodynamically stable isomer will be the major product, referred to as the thermodynamic product. libretexts.org

In the case of triethylbenzenes, the 1,3,5-isomer is generally the most thermodynamically stable due to the minimization of steric hindrance between the ethyl groups. Therefore, reaction conditions that favor thermodynamic control, such as higher temperatures and the presence of a catalyst that can facilitate isomerization, will lead to a higher proportion of 1,3,5-triethylbenzene in the product mixture.

Interactive Table: Kinetic vs. Thermodynamic Control in Isomer Synthesis

| Control Type | Reaction Conditions | Dominant Product | Rationale |

| Kinetic | Lower temperature, shorter reaction time | The isomer that forms fastest (lowest activation energy). wikipedia.orgillinois.edu | Reaction is essentially irreversible. libretexts.org |

| Thermodynamic | Higher temperature, longer reaction time | The most stable isomer (1,3,5-triethylbenzene). libretexts.orgmasterorganicchemistry.com | Reaction is reversible, allowing equilibrium to be reached. libretexts.org |

Control of Alkylation Site Selectivity through Steric and Electronic Effects

The regioselectivity of the ethylation of benzene to form this compound is influenced by both steric and electronic effects. numberanalytics.comacs.org

Electronic Effects: The ethyl groups already present on the benzene ring are activating and ortho-, para-directing for further electrophilic substitution. numberanalytics.com This means that after the first ethylation to form ethylbenzene, the second ethyl group is directed to the ortho and para positions, leading to 1,2- and 1,4-diethylbenzene. The third ethylation is then directed by the two existing ethyl groups.

Steric Effects: As more ethyl groups are added to the benzene ring, steric hindrance becomes increasingly important. numberanalytics.comacs.org The bulky ethyl groups can block certain positions, making them less accessible to the incoming electrophile. For example, the formation of 1,2,3-triethylbenzene is sterically hindered due to the proximity of the three adjacent ethyl groups. The formation of 1,3,5-triethylbenzene, where the ethyl groups are maximally separated, is sterically favored. researchgate.net

By carefully selecting the catalyst and reaction conditions, it is possible to manipulate the balance between electronic and steric effects to favor the formation of a particular isomer. For example, using a bulky catalyst might enhance the steric hindrance at the ortho positions, thereby increasing the selectivity towards the para- and meta-substituted products.

Advanced Reaction Engineering for this compound Synthesis

Reactor Design and Process Intensification Studies (e.g., Fixed-Bed, Fluidized-Bed, Riser Simulator)

The alkylation of benzene with ethylene is a highly exothermic reaction, making heat management a primary concern in reactor design. The selection of a reactor type is a trade-off between heat transfer efficiency, mass transfer characteristics, pressure drop, and catalyst handling.

Fixed-Bed Reactors: This is a conventional and widely implemented design for heterogeneous catalysis. In this configuration, the solid catalyst (typically zeolite pellets or extrudates) is packed into one or more tubes, and the reactants (liquid benzene and gaseous or liquid ethylene) flow through the catalyst bed. To manage the significant heat of reaction, multi-tubular reactors with a cooling medium circulating on the shell side are common. While mechanically simple and robust, fixed-bed reactors can suffer from intra-particle diffusion limitations and the formation of thermal "hot spots." These localized high-temperature zones can accelerate catalyst deactivation and promote undesirable side reactions, leading to a broader product distribution that includes higher polyethylbenzenes. Research has focused on optimizing bed dimensions and flow distribution to mitigate these effects.

Fluidized-Bed Reactors: In a fluidized-bed reactor, the reactant stream flows upward through the solid catalyst particles at a velocity sufficient to suspend them, creating a fluid-like mixture. This configuration offers superior heat transfer characteristics, resulting in a nearly isothermal temperature profile throughout the reactor. The excellent temperature control minimizes hot spots, thereby enhancing selectivity towards the desired this compound isomers and prolonging catalyst life. However, these reactors are more complex mechanically and can suffer from catalyst attrition due to particle collisions, requiring the use of mechanically robust catalyst formulations and downstream separation systems (cyclones) to capture entrained fines.

Riser Simulator Reactors: For high-activity catalysts where reactions occur in seconds, a riser simulator is an invaluable research tool that mimics the conditions of a commercial-scale riser reactor (common in fluid catalytic cracking). In this setup, the catalyst and reactants are contacted for very short, precisely controlled durations (typically 1-20 seconds) before being rapidly separated. Studies using riser simulators for benzene alkylation have demonstrated that certain highly active zeolite catalysts can achieve significant ethylene conversion with high selectivity to ethylbenzene and diethylbenzene at extremely short contact times. This is a key principle of process intensification, suggesting that smaller reactor volumes can be used to achieve high throughput, significantly reducing capital investment. The short contact time also minimizes the formation of heavy byproducts.

The following interactive table summarizes the key engineering characteristics of these reactor types for this compound synthesis.

| Parameter | Fixed-Bed Reactor | Fluidized-Bed Reactor | Riser Simulator (for study) |

|---|---|---|---|

| Heat Transfer | Moderate to Poor (potential for hot spots) | Excellent (near-isothermal) | Excellent (short contact time) |

| Mass Transfer | Can be limited by intra-particle diffusion | Good (high gas-solid mixing) | Very Good (high turbulence) |

| Pressure Drop | High, dependent on particle size and bed length | Low and relatively constant | Low |

| Catalyst Attrition | Low | High (requires robust catalyst) | High (used to test attrition resistance) |

| Primary Application | Liquid-phase alkylation with moderate activity catalysts | Vapor-phase alkylation with high activity catalysts | Catalyst screening and kinetic studies for high-throughput processes |

Continuous Flow Synthesis of this compound

Continuous flow processing has emerged as a superior alternative to traditional batch synthesis for the production of fine and commodity chemicals, including this compound. In a typical continuous flow setup, reactants are continuously pumped through a heated module containing the catalyst, often a packed-bed microreactor or a tube reactor.

The primary advantages of this approach include:

Enhanced Safety: The small reactor volume (low hold-up) significantly reduces the risk associated with handling reactive intermediates and managing the high exothermicity of the alkylation reaction.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in micro- and meso-scale reactors allows for extremely efficient heat removal and precise temperature control, preventing runaway reactions and improving product selectivity.

Process Control and Consistency: Steady-state operation ensures consistent product quality and yield, eliminating the batch-to-batch variability common in larger stirred-tank reactors.

Rapid Optimization: The small scale allows for rapid screening of process parameters such as temperature, pressure, reactant ratios, and flow rates, accelerating process development.

Research in this area has demonstrated the successful synthesis of TEB using zeolite-packed microreactors. For example, studies have shown that by precisely controlling the temperature at 250-300 °C and pressures sufficient to maintain a liquid or supercritical phase, high conversion of benzene can be achieved with controlled selectivity. The residence time, dictated by the flow rate and reactor volume, is a critical parameter for tuning the product distribution between ethylbenzene, diethylbenzene, and this compound.

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound is increasingly governed by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

Solvent-Free or Low-Solvent Alkylation Systems

Traditional liquid-phase alkylation processes sometimes utilized inert solvents to help manage viscosity and heat transfer. However, these solvents add to process costs (separation and recovery) and contribute to volatile organic compound (VOC) emissions. Modern TEB synthesis overwhelmingly favors solvent-free systems. In these processes, one of the reactants, typically an excess of benzene, serves as the reaction medium. This approach offers several benefits:

It simplifies the process by eliminating the need for a separate solvent recovery unit.

It increases the effective concentration of one reactant, which can be manipulated to control reaction kinetics.

The excess benzene can also act as a heat sink, helping to absorb the heat of reaction and moderate temperature increases within the reactor.

The unreacted benzene is easily separated from the heavier ethylated products via distillation and recycled back to the reactor inlet, creating a closed-loop, low-waste system.

Utilization of Sustainable and Recyclable Catalytic Systems

The most significant green advancement in TEB synthesis has been the shift from traditional homogeneous catalysts to heterogeneous solid acid catalysts.

Traditional Catalysts: Legacy processes relied on corrosive and hazardous liquid acids like aluminum chloride (AlCl₃) or hydrofluoric acid (HF). These homogeneous catalysts are highly effective but present significant drawbacks: they are difficult to separate from the product stream, require neutralization steps that generate large quantities of toxic and corrosive waste (acidic sludge), and pose significant operational hazards.

Sustainable Solid Acid Catalysts: Modern processes almost exclusively use solid acid catalysts, primarily zeolites. Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Catalysts like Zeolite Y, Zeolite Beta, ZSM-5, and MCM-22 are highly effective for benzene alkylation. Their key advantages align perfectly with green chemistry principles:

Non-Corrosive: They are solid materials, eliminating the corrosion issues associated with liquid acids.

Recyclable: Being heterogeneous, they are easily separated from the liquid product stream by simple filtration or retained in a fixed-bed reactor, allowing for continuous reuse.

Regenerable: When the catalyst deactivates due to coke deposition, it can be regenerated in-situ by a controlled burn-off with air, restoring its activity for multiple cycles and extending its useful life.

Shape-Selectivity: The specific pore size and channel structure of certain zeolites (e.g., ZSM-5, MCM-22) can sterically hinder the formation of bulky polyethylated byproducts, thereby increasing selectivity towards the desired TEB isomers, particularly the symmetric 1,3,5-triethylbenzene.

The following table compares the environmental and operational characteristics of traditional versus modern catalytic systems for TEB synthesis.

| Feature | Traditional System (e.g., AlCl₃) | Modern System (e.g., Zeolite Beta) |

|---|---|---|

| Catalyst Phase | Homogeneous (Liquid) | Heterogeneous (Solid) |

| Corrosivity | Very High | Low / None |

| Separation from Product | Difficult (requires quenching and washing) | Easy (filtration or fixed bed) |

| Recyclability | No (consumed in process) | Yes (retained in reactor) |

| Waste Generation | High (large volumes of acidic sludge) | Minimal (coke during regeneration) |

| Regeneration | Not possible | Yes (in-situ via calcination) |

Waste Minimization and Atom Economy in this compound Processes

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. The ideal synthesis of 1,3,5-triethylbenzene from benzene and ethylene is an addition reaction:

C₆H₆ + 3 C₂H₄ → C₁₂H₁₈

The theoretical atom economy for this reaction is 100%, as all atoms from the reactants are incorporated into the final product. However, the practical atom economy or process efficiency is reduced by the formation of undesired byproducts. Key side reactions include:

Under-alkylation: Formation of ethylbenzene and diethylbenzene isomers.

Over-alkylation: Formation of tetra-, penta-, and hexaethylbenzene.

Ethylene Oligomerization: Formation of butenes, hexenes, and other light olefins.

These side reactions represent a loss of valuable raw materials and constitute process waste that must be separated and managed. Waste minimization strategies are therefore focused on maximizing selectivity towards TEB. This is achieved by:

Catalyst Selection: Employing shape-selective zeolites that favor the formation of TEB and suppress larger molecules.

Process Optimization: Carefully controlling reaction temperature, pressure, and the benzene-to-ethylene molar ratio to disfavor side reactions.

Reaction Mechanisms and Reactivity Studies of Triethylbenzenes

Alkylation, Dealkylation, and Transalkylation Mechanisms

The dynamic interplay of alkylation, dealkylation, and transalkylation reactions of triethylbenzenes is crucial in various industrial processes. These transformations, often carried out over acidic catalysts like zeolites, involve the transfer of ethyl groups between aromatic rings.

Intermolecular alkyl-transfer is a fundamental pathway in the reactions of triethylbenzenes. This process involves the transfer of an ethyl group from one aromatic molecule to another. The mechanism is believed to proceed through the formation of a transient diaryl-mediated intermediate, where two aromatic rings are linked by an ethyl group. This pathway is a key component in both transalkylation and disproportionation reactions of polyethylbenzenes.

The formation of diaryl-mediated intermediates is a critical step in the intermolecular alkyl-transfer mechanism. These intermediates are formed through the electrophilic attack of a protonated ethylbenzene (B125841) species on another neutral aromatic molecule. The stability and subsequent reaction of these intermediates dictate the product distribution. For instance, in the transalkylation of diethylbenzene with benzene (B151609), a key diaryl intermediate is formed that differs in the number of ethyl substituents from the intermediate in the competing disproportionation reaction which yields triethylbenzene (B13742051).

Zeolites play a significant role as catalysts in the reactions of triethylbenzenes due to their well-defined microporous structures. The confinement of reactant and intermediate molecules within the zeolite pores can significantly influence reaction rates and selectivities. This "molecular confinement effect" can stabilize certain transition states or intermediates over others, thereby directing the reaction towards a specific pathway. For example, the shape of the zeolite channels can favor the formation of less bulky isomers or inhibit reactions that proceed through sterically demanding intermediates. Theoretical calculations have been employed to understand and quantify these confinement effects on the reactivity of bulky intermediates within zeolites.

For instance, studies on the catalytic transformation of 1,3,5-trimethylbenzene over USY zeolite have investigated the kinetics of isomerization and disproportionation. Similarly, the kinetics of transalkylation and isomerization of o-diethylbenzene have been studied, revealing apparent activation energies for transalkylation and disproportionation reactions. These studies indicate that isomerization reactions often follow first-order kinetics.

The thermodynamic properties of 1,3,5-triethylbenzene (B86046), such as its ideal gas entropy and enthalpy, have been critically evaluated and are available from sources like the NIST/TRC Web Thermo Tables. Such data is essential for calculating the Gibbs free energy of reaction and determining the equilibrium composition of isomer mixtures at different temperatures.

Table 1: Analogous Kinetic Data for Related Alkylbenzene Reactions

| Reaction | Catalyst | Apparent Activation Energy (kJ/mol) | Reaction Order |

| Transalkylation of o-diethylbenzene with benzene | Trifluoromethanesulphonic acid | 50 | Power law type |

| Disproportionation of o-diethylbenzene | Trifluoromethanesulphonic acid | 29 | Power law type |

| Isomerization of o-diethylbenzene | Trifluoromethanesulphonic acid | - | First-order |

Note: This table presents data for diethylbenzene as a proxy to illustrate the kinetic parameters of similar reactions involving polyalkylbenzenes.

Table 2: Selected Thermodynamic Properties of 1,3,5-Triethylbenzene (Ideal Gas)

| Temperature (K) | Entropy (J/mol·K) | Enthalpy (kJ/mol) |

| 298 | Data not available in search results | Data not available in search results |

| 1000 | Data not available in search results | Data not available in search results |

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is susceptible to electrophilic attack, leading to substitution of one of the aromatic hydrogens. The ethyl groups are activating and ortho-, para-directing, influencing the regioselectivity of these reactions.

The halogenation of this compound proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of the reaction is governed by the directing effects of the three ethyl groups and steric hindrance.

In the case of 1,3,5-triethylbenzene, the three ethyl groups are meta to each other. Each ethyl group directs incoming electrophiles to its ortho and para positions. For an incoming electrophile, the positions ortho to one ethyl group are also para to the other two, and the position para to one ethyl group is ortho to the other two. This leads to a highly activated and specific position for substitution.

For the bromination of 1,3,5-triethylbenzene, common reagents include N-Bromosuccinimide (NBS) with a radical initiator or liquid bromine with a Lewis acid catalyst like iron(III) bromide. The use of NBS suggests a free-radical mechanism for benzylic bromination if the reaction conditions favor it (e.g., presence of a radical initiator and non-polar solvent), which would lead to substitution on the ethyl side chains rather than the aromatic ring. However, for electrophilic aromatic substitution, the reaction with bromine and a Lewis acid catalyst will result in substitution on the aromatic ring. Due to the symmetrical nature of 1,3,5-triethylbenzene, electrophilic attack is expected to occur at the positions between the ethyl groups (positions 2, 4, and 6), which are sterically accessible and electronically activated by all three ethyl groups.

For unsymmetrical isomers like 1,2,4-triethylbenzene, the directing effects of the ethyl groups are more complex. The positions for substitution will be a result of the combined activating and directing effects of the three ethyl groups, with steric hindrance playing a significant role in determining the final product distribution. The positions ortho to multiple ethyl groups might be sterically hindered, favoring substitution at less crowded sites.

Table 3: Reagents and Conditions for Bromination of 1,3,5-Triethylbenzene

| Reagent System | Catalyst/Initiator | Solvent | Conditions | Typical Yield |

| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon tetrachloride | Reflux, 80-100°C | 60-75% (for benzylic bromination) |

| Liquid Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Dichloromethane | 0-5°C | 50-65% (for aromatic bromination) |

Nitration Mechanisms and Substituent Effects

The nitration of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process involves the introduction of a nitro group (–NO₂) onto the aromatic ring. This reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. nih.govresearchgate.net

The mechanism proceeds in two main steps:

Attack of the Electrophile : The π-electron system of the this compound ring acts as a nucleophile, attacking the nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation : A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted this compound. youtube.com

The three ethyl groups on the benzene ring significantly influence the rate and regioselectivity of the nitration reaction. Ethyl groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. wikipedia.org They are also ortho, para-directors, meaning they direct the incoming electrophile to the positions ortho (adjacent) and para (opposite) to themselves. libretexts.orglibretexts.org This directing effect is due to the electron-donating nature of the alkyl groups, which stabilize the positive charge in the arenium ion intermediate more effectively when the attack occurs at the ortho or para positions. libretexts.org

In the case of 1,3,5-triethylbenzene, all available positions on the ring are equivalent and are ortho to two ethyl groups and para to one. This symmetry leads to a single primary mononitration product. For other isomers, such as 1,2,4-triethylbenzene, a mixture of products would be expected, with substitution occurring at the positions most activated by the combined directing effects of the three ethyl groups.

The table below summarizes the directing effects of substituents in electrophilic aromatic substitution.

| Substituent Type | Effect on Reactivity | Directing Influence | Examples |

| Activating | Increases reaction rate | Ortho, Para | -CH₂CH₃, -OH, -CH₃ |

| Deactivating | Decreases reaction rate | Meta | -NO₂, -CHO, -CF₃ |

Sulfonation and Other Aromatic Functionalizations

Sulfonation is another key electrophilic aromatic substitution reaction where a sulfonic acid group (–SO₃H) is introduced onto the aromatic ring. This is typically achieved by treating this compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). libretexts.orgwikipedia.org The electrophile in this reaction is believed to be either SO₃ or protonated sulfur trioxide, ⁺SO₃H. libretexts.org

The mechanism is similar to nitration:

The aromatic ring attacks the electrophilic sulfur species, forming a resonance-stabilized sigma complex. ambeed.com

A proton is lost from the intermediate to restore aromaticity, yielding a triethylbenzenesulfonic acid. wikipedia.org

A notable characteristic of sulfonation is its reversibility. Heating a sulfonic acid in the presence of dilute aqueous acid can reverse the reaction, removing the –SO₃H group. libretexts.org This feature allows the sulfonic acid group to be used as a temporary blocking group in multi-step syntheses. Like ethyl groups in nitration, the ethyl substituents in this compound are activating and ortho, para-directing for sulfonation.

Other aromatic functionalizations of this compound include Friedel-Crafts reactions. For instance, 1,3,5-triethylbenzene can be synthesized via the Friedel-Crafts alkylation of benzene with ethyl bromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). lumenlearning.com This method can also be used to introduce additional alkyl groups or acyl groups (Friedel-Crafts acylation) onto the this compound ring, subject to the directing effects of the existing ethyl groups.

Oxidation and Hydroxylation Reactions

The atmospheric oxidation of this compound analogues, such as trimethylbenzenes (TMBs), is primarily initiated by hydroxyl (OH) radicals. masterorganicchemistry.com This process is a key pathway for the degradation of volatile organic compounds (VOCs) in the atmosphere. The reaction can proceed through two main channels:

OH Addition to the Aromatic Ring : The OH radical adds to the aromatic ring, forming a TMB-OH adduct. This is the dominant pathway. dtic.milyoutube.com This adduct can then react with molecular oxygen (O₂) to form phenolic compounds or cyclize to form bicyclic peroxy radicals. dtic.mil

H-atom Abstraction : The OH radical abstracts a hydrogen atom from one of the alkyl (methyl or ethyl) groups. This is a minor channel for TMBs. masterorganicchemistry.com

Studies on trimethylbenzene isomers have shown that the initially formed radicals undergo further reactions with atmospheric oxidants like O₂, HO₂, and NO, leading to a diverse range of highly oxygenated products, including bicyclic peroxides, bicyclic carbonyls, and organonitrates. youtube.compharmaguideline.com These reactions often involve autoxidation, a process of intramolecular hydrogen shifts and O₂ addition, leading to the formation of highly oxygenated molecules (HOMs). pharmaguideline.com The presence of NOx can suppress the formation of some HOMs while enhancing the formation of organonitrates.

The benzylic positions of the ethyl groups in this compound (the carbon atom directly attached to the aromatic ring) are particularly susceptible to oxidation. Catalytic methods are often employed for the selective functionalization of these C-H bonds to produce valuable carbonyl compounds and alcohols.

Transition metal catalysts, including those based on manganese, copper, cobalt, and chromium, are effective for this transformation, often using peroxides like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) as the oxidant. For example, non-heme manganese catalysts have been developed that enable the efficient and chemoselective oxidation of benzylic methylenes to ketones under mild conditions with H₂O₂. The reaction mechanism for these catalytic oxidations often involves the formation of a high-valent metal-oxo species that performs the C-H bond activation. These methods are valuable for their ability to directly convert readily available alkylarenes into more functionalized products.

The oxidation of this compound and its analogues yields a complex mixture of oxygenated products and intermediates, depending on the reaction conditions.

In atmospheric OH-initiated oxidation, a large number of products are observed. For trimethylbenzene, these include C9 products with 1-11 oxygen atoms and C18 dimer products formed from the accretion of peroxy radicals. pharmaguideline.com Specific intermediates and products include:

TMB-OH-O₂ peroxy radicals : Formed from the reaction of the initial OH-adduct with O₂. dtic.mil

Bicyclic alkoxyl radicals : These can undergo ring-breaking to form dicarbonyl products. dtic.mil

Epoxy-1,4-dicarbonyl compounds : A novel class of products predicted by theoretical studies. dtic.mil

Organonitrates and dinitrates : Formed in the presence of NOx.

In liquid-phase catalytic oxidation, the primary products are typically derived from the functionalization of the benzylic position. For diethylbenzene, oxidation with molecular oxygen can produce diethylbenzene hydroperoxide, which can then be converted to ethylphenols. For this compound, catalytic oxidation would be expected to yield mono-, di-, or tri-acetylbenzenes, depending on the stoichiometry and reaction conditions.

The table below shows some of the oxygenated products identified from the oxidation of trimethylbenzene, an analogue of this compound.

| Product Formula | Product Type |

| C₉H₁₀O₁₋₆ | Hydrogen abstraction products |

| C₉H₁₂O₁₋₇ | Ring-retaining products |

| C₉H₁₄O₄₋₆ | Oxygenated products |

| C₁₈HxOy | Dimer products |

Data sourced from studies on trimethylbenzene oxidation. pharmaguideline.com

Reductive Transformations of Triethylbenzenes

Reductive transformations of this compound can target either the aromatic ring or any functional groups that may have been introduced onto the molecule.

Catalytic Hydrogenation : The aromatic ring of this compound can be fully reduced to a triethylcyclohexane ring. This reaction, known as catalytic hydrogenation, requires harsh conditions, such as high pressures of hydrogen gas and elevated temperatures, in the presence of a metal catalyst like platinum, palladium, rhodium, or nickel. dtic.mil The stability of the aromatic system makes it more difficult to reduce than a simple alkene. Under these forcing conditions, all three double bonds in the benzene ring are saturated. dtic.mil

Birch Reduction : A partial reduction of the aromatic ring can be achieved using the Birch reduction. masterorganicchemistry.com This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. pharmaguideline.com The Birch reduction converts aromatic rings into non-conjugated 1,4-cyclohexadienes. The mechanism involves the stepwise addition of solvated electrons and protons to the ring. For an alkyl-substituted benzene like this compound, the electron-donating ethyl groups direct the reduction to produce a diene where the alkyl groups are attached to the double bonds.

Reduction of Substituents : If this compound has been functionalized, for example, by nitration to form nitro-triethylbenzene or by acylation to form an aryl ketone, these substituents can be reduced. Nitro groups can be readily reduced to amino groups (–NH₂) using catalytic hydrogenation (e.g., H₂/Pd) or metals in acid. libretexts.orgmasterorganicchemistry.com Similarly, a benzylic ketone group can be reduced to a methylene (B1212753) group (–CH₂–) via catalytic hydrogenation over a palladium catalyst. dtic.mil

Catalytic Hydrogenation to Alicyclic Derivatives

The catalytic hydrogenation of the aromatic ring in this compound isomers (1,2,4- and 1,3,5-triethylbenzene) leads to the formation of the corresponding triethylcyclohexane isomers. This transformation from an aromatic to an alicyclic compound is a reduction process that requires the use of a catalyst and a source of hydrogen (H₂). The reaction involves the addition of three moles of hydrogen across the double bonds of the benzene ring, resulting in a saturated cyclic alkane.

The mechanism of catalytic hydrogenation is a heterogeneous process that occurs on the surface of a metal catalyst. libretexts.org Widely used catalysts for this purpose include platinum (Pt), palladium (Pd), and nickel (Ni), often supported on a high-surface-area material like activated carbon or alumina (B75360). libretexts.orgtcichemicals.com A study on the hydrogenation of a closely related compound, ethylbenzene, to ethylcyclohexane (B155913) utilized a ruthenium-on-gamma-alumina (Ru/γ-Al₂O₃) catalyst. nih.gov This research provides insights into the conditions applicable to this compound.

The process can be summarized in the following key steps:

Adsorption: Both this compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the metal, forming reactive metal-hydride species on the surface.

Hydrogen Transfer: The hydrogen atoms are sequentially transferred from the catalyst surface to the carbons of the aromatic ring. This is a stepwise process, likely involving the formation of partially hydrogenated intermediates.

Desorption: Once the ring is fully saturated, the resulting triethylcyclohexane molecule has a weaker affinity for the catalyst surface and is desorbed, freeing up the active site for another reaction cycle. libretexts.org

For complete conversion to triethylcyclohexane, the reaction conditions are crucial. In the case of ethylbenzene hydrogenation on a Ru/γ-Al₂O₃ catalyst, it was found that maintaining a liquid phase reaction at temperatures below 90 °C was necessary to maximize the conversion to ethylcyclohexane. nih.gov Higher temperatures can lead to side reactions or catalyst deactivation.

| Catalyst | Support | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Ruthenium (Ru) | γ-Alumina (γ-Al₂O₃) | H₂, <90 °C | Triethylcyclohexane | nih.gov |

| Platinum (Pt) | Carbon (Pt/C) | H₂, Elevated Pressure | Triethylcyclohexane | tcichemicals.com |

| Palladium (Pd) | Carbon (Pd/C) | H₂, Room Temp/Elevated Pressure | Triethylcyclohexane | tcichemicals.com |

| Nickel (Ni) | Raney Nickel | H₂, High Pressure/Temperature | Triethylcyclohexane | tcichemicals.com |

Hydrogenolysis of Functionalized Triethylbenzenes

Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved or undergoes lysis by hydrogen. In the context of functionalized triethylbenzenes, this typically refers to the removal of functional groups from the benzylic position of the ethyl side-chains. The benzylic C-X bond (where X can be a halogen, oxygen, nitrogen, etc.) is particularly susceptible to hydrogenolysis due to the stability of the benzylic radical or organometallic intermediate formed during the reaction.

This reaction is a valuable synthetic tool for de-functionalization. For instance, a (1-haloethyl)this compound derivative can be reduced back to this compound. The general mechanism, often catalyzed by palladium on carbon (Pd/C), involves the following steps:

Oxidative Addition: The catalyst (e.g., Pd(0)) inserts into the carbon-heteroatom bond of the functionalized this compound derivative.

Reaction with Hydrogen: The resulting organopalladium intermediate reacts with hydrogen (H₂), which can be supplied as a gas or from a transfer hydrogenation source like formic acid.

Reductive Elimination: The final step is the reductive elimination of the desired product (this compound) and the hydrogenated heteroatom (e.g., H-X), regenerating the active catalyst.

This process effectively replaces the functional group with a hydrogen atom. For example, the hydrogenolysis of (1-bromoethyl)this compound would yield this compound and hydrobromic acid. This type of reaction is crucial in multi-step syntheses where a benzylic functional group is used to direct a reaction and is subsequently removed.

Side-Chain Functionalization and Derivatization Reactions

The ethyl side-chains of this compound, particularly the benzylic carbons (the carbon atom attached directly to the benzene ring), are reactive sites for various functionalization reactions.

The benzylic C-H bonds on the ethyl groups of this compound are significantly weaker than other aliphatic C-H bonds. This is because the homolytic cleavage of a benzylic C-H bond results in a benzylic radical, which is stabilized by resonance with the adjacent aromatic ring. The unpaired electron can be delocalized into the π-system of the ring, increasing the stability of the radical intermediate.

This inherent stability makes the benzylic position a prime target for free-radical reactions, most notably benzylic halogenation. A common and highly selective method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or benzoyl peroxide.

The mechanism for the benzylic bromination of an ethyl group on the this compound ring proceeds via a radical chain reaction:

Initiation: The radical initiator causes the homolytic cleavage of the N-Br bond in NBS to generate a small concentration of bromine radicals (Br•).

Propagation (Step 1): A bromine radical abstracts a hydrogen atom from the benzylic position of an ethyl group, forming the resonance-stabilized benzylic radical and hydrogen bromide (HBr).

Propagation (Step 2): The HBr reacts with NBS to produce a molecule of bromine (Br₂). The benzylic radical then reacts with this Br₂ molecule to form the (1-bromoethyl)this compound product and a new bromine radical, which continues the chain reaction.

This reaction is highly regioselective, with bromination occurring exclusively at the benzylic position.

Once a halogen, such as bromine, has been introduced at the benzylic position via radical halogenation, the resulting (1-haloethyl)this compound derivative becomes an excellent substrate for nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the substrate, nucleophile, and reaction conditions. The benzylic position readily supports both mechanisms due to the ability to stabilize either a carbocation intermediate (Sₙ1) or the transition state (Sₙ2).

A practical example is the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, which begins with the tri-bromination of 1,3,5-triethylbenzene at the benzylic positions to form 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (B60834). This halogenated derivative can then undergo nucleophilic substitution. In a documented synthesis, this tribromide is treated with sodium azide (B81097) (NaN₃). The azide ion (N₃⁻) acts as a potent nucleophile, displacing the bromide ions in an Sₙ2 reaction to form 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene. The resulting azide can then be reduced to the desired amine.

| Substrate | Nucleophile | Solvent | Product | Reference |

|---|---|---|---|---|

| 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | Sodium Azide (NaN₃) | DMF/CH₂Cl₂ | 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene | youtube.com |

Cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition, are powerful methods for forming cyclic compounds. sigmaaldrich.com However, the benzene ring in this compound is exceptionally stable due to its aromaticity. Aromatic compounds have a delocalized π-electron system that confers significant thermodynamic stability. Participating in a cycloaddition reaction would require the disruption of this aromatic system, which involves a very high activation energy barrier. researchgate.net

Consequently, this compound, like benzene itself, does not readily undergo cycloaddition reactions under standard conditions. The aromatic ring is a very poor diene or dienophile. While there are rare examples of benzene participating in Diels-Alder reactions with extremely reactive dienophiles or under forcing conditions (e.g., high temperature, pressure, or photochemical activation), these are not general or synthetically useful reactions for simple alkylbenzenes like this compound. nih.gov Therefore, cycloaddition is not a characteristic reaction of the this compound moiety itself. Functional groups attached to the side-chains could potentially undergo cycloadditions, but this would be a reaction of the functional group rather than the this compound core.

Advanced Applications in Materials Science and Industrial Processes

Triethylbenzene (B13742051) as a Core Scaffold in Supramolecular Chemistry

1,3,5-Triethylbenzene (B86046) has emerged as a significant scaffold in supramolecular chemistry, a field focused on the study of chemical systems composed of a discrete number of molecules. sigmaaldrich.combeilstein-journals.org The specific arrangement of its ethyl groups provides a template for organizing other molecular components in a predictable manner. sigmaaldrich.comnih.gov This preorganization is crucial for creating complex, functional molecular architectures. nih.govresearchgate.net

The utility of the 1,3,5-triethylbenzene scaffold stems from the "steric gearing" effect of the ethyl groups. nih.govbeilstein-journals.org This effect encourages substituents at the 2,4, and 6 positions to orient themselves on one face of the benzene (B151609) ring, leading to a more organized and often more stable conformation for binding with other molecules. nih.govresearchgate.net This pre-organized arrangement can enhance the binding affinity of host molecules for their intended guests. nih.govbeilstein-journals.org

Design and Synthesis of this compound-Based Molecular Receptors

The 1,3,5-triethylbenzene platform is a well-established scaffold for designing and synthesizing acyclic, cleft-shaped molecular receptors with highly preorganized structures. rsc.org These receptors, often described as having a "pinwheel" structure, leverage the this compound core to position binding units in a convergent manner, creating a specific cavity for guest molecules. rsc.orgthieme-connect.com The synthesis of these receptors often begins with 1,3,5-triethylbenzene, which can be prepared in high yields from benzene. thieme-connect.com Subsequent functionalization at the 2, 4, and 6 positions allows for the introduction of various recognition units capable of forming non-covalent interactions with target guest molecules. iucr.orgresearchgate.net

A variety of functional groups can be attached to the this compound scaffold to create receptors for different types of guests. iucr.org For example, tripodal receptors featuring catechol subunits have been synthesized from 1,3,5-triethylbenzene and pyrogallol (B1678534) for the purpose of recognizing monosaccharides. acs.org Similarly, receptors incorporating aminopyrimidine or aminopyridine units have been developed for binding anionic substrates. researchgate.net The synthesis of these complex molecules often involves multi-step procedures, starting with the halogenation of the methyl groups of a precursor, followed by reactions to introduce the desired binding moieties. thieme-connect.com

Host-Guest Chemistry and Binding Affinity Studies

The preorganized nature of this compound-based receptors significantly influences their host-guest chemistry. nih.gov By positioning binding groups on one face of the benzene ring, these hosts can create well-defined cavities for encapsulating guest molecules. researchgate.netnih.gov This has been demonstrated in the formation of 1:1 and 2:1 host-guest complexes with various monosaccharides. nih.gov

Binding affinity studies have shown that the steric gearing provided by the ethyl groups can lead to stronger binding compared to analogous systems without this preorganization. nih.govbeilstein-journals.org For instance, a chelating ligand based on the 1,3,5-triethylbenzene scaffold exhibited a significantly higher association constant for iron compared to an unsubstituted control host. nih.gov However, the magnitude of this advantage can vary depending on the specific binding groups and guest molecules involved. nih.gov Computational and experimental studies have been employed to quantify the binding affinities and understand the thermodynamic contributions (enthalpy and entropy) to the complexation process. nih.govbeilstein-journals.org

A three-constant equilibrium model, which accounts for 1:1 and 2:1 host-guest association as well as receptor dimerization, has been used to accurately evaluate binding affinities from 1H NMR titration data. nih.gov To compare binding data across different systems, an affinity index known as the median binding concentration (BC50) has been developed. nih.gov

Table 1: Examples of this compound-Based Host-Guest Systems

| Host System | Guest Molecule(s) | Key Findings | Citation |

|---|---|---|---|

| Tripodal receptor with t-octyl derivative | Octylglycosides of Glc, Gal, Man, and GlcNAc | Formation of 1:1 and 2:1 host-guest complexes. Intrinsic binding affinity in the millimolar range with a selectivity factor of 5. | nih.gov |

| Tricatecholic receptor | Monosaccharides | Binds octyl glycosides with affinities from 0.87 to 5.2 mM and a 6-fold selectivity for α-mannoside over β-glucoside. | acs.org |

| Chelating ligand 2Et | Iron (Fe) | Kassoc = 1047 M−1, which is 104 or 5.4 kcal/mol stronger binding than the control host 2H. | nih.gov |

Conformational Control and Steric Gearing Effects in Supramolecular Assemblies

Conformational control is a key feature of supramolecular assemblies based on the 1,3,5-triethylbenzene scaffold. nih.gov The steric interactions between the ethyl groups force them to adopt a geared, up-down alternating conformation relative to the plane of the central benzene ring. nih.gov This, in turn, directs the substituents at the other positions to the opposite face of the ring, leading to a well-defined three-dimensional structure. researchgate.netnih.gov

This "steric gearing" is a powerful tool for preorganizing binding sites. researchgate.net Analysis of crystal structures from the Cambridge Structural Database reveals that a significant majority (68.3%) of tripodal hosts based on 1,3,5-triethylbenzene adopt the ideal up-down alternating conformation where all binding elements are on the same face. nih.gov This is a considerably higher proportion than that observed for analogous systems based on 1,3,5-trimethylbenzene, which lacks the same degree of steric gearing. nih.gov

The conformational control exerted by the this compound scaffold has been utilized in the construction of various supramolecular architectures, including macrocycles and self-assembled capsules. researchgate.netnih.gov For example, the coupling of this compound derivatives with glycoluril (B30988) units has led to the formation of dimeric capsules capable of trapping large guest molecules while allowing smaller solvent molecules to pass through pores in the structure. nih.gov

Precursors for Advanced Organic and Polymeric Materials

Beyond its role in supramolecular chemistry, this compound and its derivatives serve as valuable precursors for the synthesis of advanced organic and polymeric materials. ontosight.aisolubilityofthings.com These materials find applications in a variety of industrial sectors.

Monomers for Specialty Polymer Synthesis

This compound isomers, such as 1,2,4-triethylbenzene, are utilized as building blocks in the synthesis of certain types of synthetic rubber. ontosight.ai Derivatives of this compound can also be functionalized to create monomers for specialty polymers. For instance, 3-(2,4,5-trimethylphenyl)-1-propene, which can be synthesized from a trimethylbenzene precursor, is used as a monomer to impart unique properties to polymers. benchchem.com

The synthesis of hyperbranched polymers, a class of materials with highly branched structures, can also utilize this compound-related compounds. For example, hyperbranched polyesters with applications in specialty coatings have been synthesized from monomers like 3,5-bis(trimethylsiloxy)benzoyl chloride. dokumen.pub The incorporation of such monomers can influence the resulting polymer's properties, including its glass transition temperature and solubility. dokumen.pub

Cross-Linking Agents in Polymer Networks

Cross-linking is a process that involves forming bonds between polymer chains to create a more rigid and stable network structure. chempoint.com This process enhances properties such as mechanical strength, thermal stability, and chemical resistance. chempoint.comspecialchem.com Aromatic compounds like divinylbenzene (B73037) and trimethylbenzene are commonly used as cross-linking agents. rsc.org

While direct use of this compound as a cross-linking agent is less common, its derivatives can be modified to act as such. The introduction of reactive functional groups onto the this compound core would enable it to participate in polymerization reactions and form connections between polymer chains. This would allow for the creation of polymer networks with tailored properties, leveraging the structural rigidity of the this compound unit.

Scaffolds for Porous Organic Materials and Cages

The unique, symmetric structure of 1,3,5-triethylbenzene derivatives makes them excellent scaffolds for directing the assembly of these complex molecular architectures. Researchers have utilized a tripodal precursor, a 1,3,5-tribenzyl-2,4,6-triethylbenzene derivative, to synthesize tetrahedral ethynylene-linked POCs with high, near-quantitative yields. mdpi.com The ethyl groups at the 2,4,6-positions create a pre-organized, bowl-shaped conformation that biases the system towards the formation of discrete cage structures. acs.org This steric gearing is believed to direct the binding elements toward the same face of the central ring, pre-organizing them for the desired cyclization. acs.org

Another key building block derived from this compound is (2,4,6-triethylbenzene-1,3,5-triyl)trimethanamine (B136862). This compound is used in dynamic covalent chemistry to construct [4+4] imine cages. pnas.org The ethyl substituents provide significant steric bulk, which favors the formation of larger cage architectures compared to analogous methyl-substituted scaffolds. pnas.org These POCs, constructed from this compound-based units, can be further modified post-synthesis to enhance their stability and introduce new functionalities. unibo.it For instance, imine-linked cages can be reduced to more stable amine-bonded cages, and functional groups can be installed within the cage cavity to create active sites for catalysis or specific binding. mdpi.comunibo.it

The table below summarizes key this compound derivatives used in the synthesis of porous organic materials.

| This compound Derivative | Application in Porous Materials | Resulting Structure | Reference |

| 1,3,5-Tribenzyl-2,4,6-triethylbenzene | Precursor for cage synthesis | Tetrahedral ethynylene-linked POCs | mdpi.com |

| (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | Building block for cage construction | [4+4] Imine cages | pnas.org |

| 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene | Scaffold for molecular receptors and cages | Azulene-based organic cages | researchgate.net |

Role in Petrochemical Processes (beyond synthesis)

Beyond its direct synthesis, this compound plays a significant role in various petrochemical operations, primarily as a component in complex hydrocarbon mixtures and as a specialized solvent.

Components in Aromatic Mixtures and Refining Studies

This compound is a constituent of high-boiling aromatic solvent mixtures, which are complex hydrocarbon fractions typically boiling in the range of 160–300°C. nih.gov These solvents are produced in petroleum refineries through processes like the catalytic reforming of heavy naphtha fractions, where alicyclic molecules are converted into aromatic compounds. nih.gov

Furthermore, this compound isomers are key compounds in refining processes such as transalkylation and disproportionation. For example, the transalkylation of 1,3,5-triethylbenzene (TEB) with ethylbenzene (B125841) (EB) over zeolite catalysts like ZSM-5 and USY is studied to optimize the yield of more valuable products like diethylbenzene (DEB). acs.orgd-nb.info In these processes, TEB can undergo isomerization to 1,2,4- and 1,2,3-triethylbenzene, as well as cracking reactions. acs.orgd-nb.info Understanding the reaction kinetics and selectivity of this compound in these complex reaction networks is crucial for maximizing the efficiency of petrochemical production and improving the output of desired aromatic intermediates. d-nb.inforesearchgate.net For instance, studies have shown that in the presence of ethylbenzene, the conversion of 1,3,5-TEB and the selectivity towards DEB are significantly enhanced compared to the reaction of pure 1,3,5-TEB. acs.org

Solvents and Reaction Media in Industrial Chemistry

Due to its chemical structure, consisting of a benzene ring with three ethyl groups, this compound is a nonpolar aromatic hydrocarbon. nsrrc.org.tw This characteristic makes it a useful nonpolar solvent and reaction medium in various industrial chemical processes. researchgate.netnsrrc.org.tw It exhibits good solubility for other nonpolar organic compounds, such as hexane (B92381) and cyclohexane, while being practically insoluble in polar solvents like water. nsrrc.org.tw This property is essential for its application in chemical reactions where a nonpolar environment is required. nsrrc.org.tw Its relatively high boiling point (215 °C) and stability under normal conditions also make it a suitable solvent for processes requiring elevated temperatures. researchgate.net

This compound in Advanced Catalysis Research

The this compound scaffold is a valuable platform in the design of sophisticated catalytic systems, from homogeneous organometallic complexes to components of heterogeneous catalysts.

This compound-Based Ligands for Organometallic Catalysis

The rigid and well-defined geometry of the 1,3,5-triethylbenzene core has been exploited to synthesize novel multinucleating ligands for organometallic catalysis. acs.orgd-nb.info By attaching chelating groups (tethers) to the aromatic core, researchers can create ligands that pre-organize multiple metal centers in close proximity. This preorganization can lead to cooperative effects in catalysis, enhancing reaction rates and selectivity.

A notable example is the synthesis of di- and trinucleating ligands where N,N-bidentate tethers, such as pyridylpyrazolyl groups, are connected to a 1,3,5-triethylbenzene core. d-nb.info These ligands readily react with mononuclear precursors of rhodium (Rh) and palladium (Pd) to form the corresponding di- and trinuclear organometallic complexes. d-nb.info Structural analysis has shown that in the solid state, these complexes can adopt a stable configuration where the metal fragments are all on the same side of the benzene plane. d-nb.info However, in solution, the linkers are flexible, allowing for dynamic behavior. d-nb.info Such systems are instrumental in studying fundamental aspects of bimetallic catalysis and developing new catalysts for organic transformations.

The table below details an example of such a system.

| Catalyst System | Metal Centers | Ligand Core | Application | Key Finding | Reference |

| Di- and Trinuclear Complexes | Rhodium (Rh), Palladium (Pd) | 1,3,5-Triethylbenzene | Organometallic Catalysis | The this compound core acts as a scaffold to create multinuclear complexes with dynamic behavior in solution. | d-nb.info |

Support Materials for Heterogeneous Catalysts

In heterogeneous catalysis, the support material plays a crucial role in dispersing and stabilizing the active catalytic phase, thereby maximizing the available surface area for reactions. While this compound itself is not typically used as a primary support material like silica (B1680970) or alumina (B75360), its derivatives are integral to the synthesis of components that are then immobilized on these supports.

The primary role of this compound in this context is as a molecular scaffold or building block for ligands and other functional molecules, as seen with 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene. jlu.edu.cn These molecules, which can chelate metal nanoparticles or single-atom catalysts, are then anchored to a solid support, such as silica. This approach combines the processability of homogeneous catalysts with the ease of separation of heterogeneous catalysts. For example, rhodium nanoparticles have been immobilized on a silica support functionalized with an ionic liquid phase to create a catalyst for the selective hydrogenation and hydrodeoxygenation of aromatic ketones. jlu.edu.cn